Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate
Description
Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate is a heterocyclic compound that belongs to the class of quinoxalines. This compound is characterized by its unique fused ring structure, which includes a pyrrolo and quinoxaline moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Properties
IUPAC Name |
methyl 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-13(17)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h4-5,7,11H,2-3,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYORRJITCJDTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is formed through the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The resulting acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]quinoxaline structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Quinoxaline Derivatives: Compounds like 4-hydroxy-2-quinolones also share structural similarities and have been studied for their pharmacological properties.
Uniqueness
Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 under hypoxic conditions. It was found to downregulate the expression of HIF1α and BCL2, leading to increased apoptosis in cancer cells at submicromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <0.5 | Induces apoptosis by downregulating BCL2 |
| MDA-MB-231 | <0.5 | Inhibits HIF1α expression |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Antibacterial Activity : It demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, with activity comparable to that of standard antibiotics like ciprofloxacin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | High |
| Escherichia coli | 32 µg/mL | Moderate |
| Pseudomonas aeruginosa | >64 µg/mL | Low |
Antifungal Activity
In addition to antibacterial properties, the compound exhibited antifungal activity:
- Fungal Cultures : It was found to be effective against Candida albicans and Microsporum canis, showing comparable efficacy to amphotericin B in certain assays .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by modulating key apoptotic pathways.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
A few notable case studies illustrate the compound's effectiveness:
- Breast Cancer Model : In a study involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed after 24 hours of treatment.
- Bacterial Infection Model : In vivo studies demonstrated that administration of the compound significantly reduced bacterial load in infected mice compared to untreated controls.
Q & A
Basic Research Question
- X-ray Crystallography : Resolve absolute configuration of the 3a position in the hexahydropyrrolo ring system.
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases to separate enantiomers .
- NOESY NMR : Identify through-space correlations between protons in the quinoxaline and pyrrolidine rings to validate spatial arrangement .
How can microwave-assisted synthesis improve yield in pyrroloquinoxaline derivatives?
Advanced Research Question
Microwave irradiation enhances reaction efficiency by reducing activation energy (e.g., ΔG‡ from 26.6 to 22.2 kcal/mol):
- Optimized Conditions : Use 100–150 W power, 80–120°C, and polar solvents (DMF or DMSO) to accelerate cyclization.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to reduce side reactions, improving yields >20% compared to conventional heating .
- Real-Time Monitoring : Employ in-situ FTIR to track intermediate formation and adjust parameters dynamically .
What in vitro assays are suitable for evaluating its kinase inhibitory activity?
Advanced Research Question
Given structural similarities to bioactive pyrroloquinoxalines ():
- Kinase Profiling : Use radiometric assays (³³P-ATP) against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM concentration.
- IC₅₀ Determination : Perform dose-response curves with ATP concentrations near Km values.
- Cellular Validation : Test antiproliferative effects in cancer lines (e.g., HCT-116) with Western blotting to confirm target modulation .
How should researchers mitigate acute toxicity risks during handling?
Basic Research Question
Based on GHS Category 4 hazards (oral, dermal, inhalation):
- Engineering Controls : Use fume hoods for weighing and reactions to limit airborne exposure.
- PPE : Wear nitrile gloves (≥8 mil thickness) and FFP3 respirators during aerosol-generating steps.
- First Aid : Immediate ethanol rinsing for dermal contact; administer activated charcoal (1 g/kg) if ingested .
What strategies optimize purity (>98%) for pharmacological studies?
Advanced Research Question
- Recrystallization : Use ethyl acetate/hexane (3:1) to remove polar impurities; monitor by TLC (Rf = 0.3).
- Prep-HPLC : Employ C18 columns with gradient elution (ACN:H₂O + 0.1% TFA) for chiral separation.
- QC Metrics : Validate purity via ¹H NMR (integration of aromatic vs. methyl signals) and LC-MS (ESI+, m/z 299.32 [M+H]⁺) .
How does the electronic structure of the quinoxaline ring influence bioactivity?
Advanced Research Question
- DFT Analysis : Calculate HOMO/LUMO energies to predict electron-deficient regions for nucleophilic attack. B97-D reveals a LUMO at -1.8 eV localized on the quinoxaline carbonyl, enhancing electrophilic interactions with kinase ATP pockets .
- SAR Studies : Modify substituents at the 7-carboxylate position and compare binding affinities using SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
